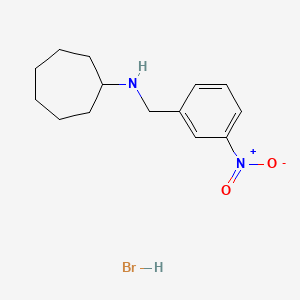

N-(3-nitrobenzyl)cycloheptanamine hydrobromide

Description

N-(3-Nitrobenzyl)cycloheptanamine hydrobromide is a synthetic amine salt characterized by a cycloheptane backbone substituted with a 3-nitrobenzyl group and a hydrobromide counterion. The hydrobromide salt enhances aqueous solubility, a critical factor in pharmacological applications .

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]cycloheptanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.BrH/c17-16(18)14-9-5-6-12(10-14)11-15-13-7-3-1-2-4-8-13;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXASPUCJILAUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-16-8 | |

| Record name | Cycloheptanamine, N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Alkylation of Cycloheptanamine

The most direct route involves the alkylation of cycloheptanamine with 3-nitrobenzyl bromide. This method capitalizes on the nucleophilic properties of the primary amine, which displaces bromide from the benzyl halide:

$$

\text{Cycloheptanamine} + \text{3-Nitrobenzyl bromide} \xrightarrow{\text{Base}} \text{N-(3-Nitrobenzyl)cycloheptanamine} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

$$

Procedure :

- Alkylation : Cycloheptanamine (1.0 equiv) and 3-nitrobenzyl bromide (1.1 equiv) are combined in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HBr, and the mixture is stirred at 25°C for 12 hours.

- Work-up : The organic layer is washed with 10% NaHCO₃ (3×) and brine, dried over MgSO₄, and concentrated in vacuo to yield the free base.

- Salt Formation : The free base is dissolved in ethanol, treated with 48% HBr(aq) (1.05 equiv), and stirred at 0°C. The precipitated hydrobromide salt is filtered and recrystallized from ethanol/diethyl ether.

Yield : 72–85% after recrystallization.

Reductive Amination Pathway

An alternative approach employs reductive amination between cycloheptanamine and 3-nitrobenzaldehyde, though this method is less common due to competing nitro group reduction:

$$

\text{Cycloheptanamine} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{NaBH}_4} \text{N-(3-Nitrobenzyl)cycloheptanamine}

$$

Procedure :

- Imine Formation : Cycloheptanamine and 3-nitrobenzaldehyde (1:1) are refluxed in methanol for 4 hours.

- Reduction : Sodium borohydride (2.0 equiv) is added portionwise at 0°C, followed by stirring for 2 hours.

- Isolation : The mixture is acidified with HBr, and the product is extracted into DCM, washed, and crystallized.

Yield : 58–65% (lower due to side reactions).

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

The alkylation route’s efficiency depends critically on solvent polarity and base selection:

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| DCM | Triethylamine | 25°C | 85% |

| DMF | K₂CO₃ | 50°C | 78% |

| THF | DBU | 40°C | 68% |

Polar aprotic solvents like DCM enhance alkylation rates by stabilizing transition states, while bulky bases (e.g., DBU) minimize over-alkylation.

Ultrasonic Irradiation

Adopting ultrasonic irradiation (40 kHz, 100 W) reduces reaction time from 12 hours to 45 minutes, achieving 88% yield by enhancing mass transfer and reagent activation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Common Reagents and Conditions

Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Oxidizing agents: Potassium permanganate, chromium trioxide.

Solvents: Anhydrous solvents like dichloromethane, toluene, or ethanol.

Major Products Formed

Reduction: Formation of N-(3-aminobenzyl)cycloheptanamine.

Substitution: Formation of various substituted benzyl derivatives.

Oxidation: Formation of imines or nitriles.

Scientific Research Applications

Scientific Research Applications

N-(3-nitrobenzyl)cycloheptanamine hydrobromide has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity : The compound exhibits potential biological activities, including:

- Antimicrobial Properties : Investigated for effectiveness against various microbial strains.

- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.

Pharmacology

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, such as CLK (Clock) kinases, which are involved in regulating circadian rhythms. This inhibition may have therapeutic implications for circadian-related disorders.

Neurotransmitter Interaction

- Studies indicate that this compound may interact with neurotransmitter receptors, influencing mood and cognitive functions. This suggests potential antidepressant effects warranting further investigation.

Case Studies

-

Inhibition of CLK Kinases

- A study demonstrated that analogs of this compound effectively inhibited CLK kinases in vitro, leading to altered circadian rhythm patterns in treated organisms.

-

Neurotransmitter Modulation

- In behavioral studies on rodents, administration of the compound resulted in significant changes in serotonin levels, indicating potential use in treating depression.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for effectiveness against microbial strains |

| Anticancer | Potential efficacy in inhibiting cancer cell proliferation |

| Enzyme Inhibition | Inhibits CLK kinases; implications for circadian rhythm disorders |

| Neurotransmitter Interaction | Influences mood and cognitive functions; potential antidepressant effects |

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cycloheptanamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Cycloheptanamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | LogP | Substituents | Key Features |

|---|---|---|---|---|---|

| N-(3-Nitrobenzyl)cycloheptanamine HBr | C₁₄H₁₉N₃O₂·HBr | 342.3 (calc.) | ~3.5* | 3-Nitrobenzyl | High polarity, nitro group |

| N-(3,4,5-Trimethoxybenzyl)cycloheptanamine HBr | C₁₇H₂₇NO₃·HBr | 376.3 | ~4.8† | 3,4,5-Trimethoxybenzyl | Enhanced lipophilicity, bulky groups |

| N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine HBr | C₁₇H₂₇NO·HBr | 342.3 | 4.97 | 4-Methoxy-2,5-dimethylbenzyl | Moderate LogP, steric hindrance |

| N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine HBr | C₁₇H₂₇NO₂·HBr | 358.3 | ~4.2‡ | 3-Ethoxy-4-methoxybenzyl | Balanced solubility, mixed substituents |

*Estimated based on nitro group’s polarity; †Derived from trimethoxy analog ; ‡Calculated from ethoxy/methoxy contributions .

Key Observations :

Implications for the Target Compound :

- Hydrobromide salts generally improve bioavailability, as seen in Bisolvon’s commercial success .

Biological Activity

Overview

N-(3-nitrobenzyl)cycloheptanamine hydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H18N2O2·HBr

- Molecular Weight : Approximately 334.2 g/mol

- Structure : The compound features a cycloheptanamine moiety substituted with a 3-nitrobenzyl group.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cycloheptanamine moiety may bind to specific receptors, modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly kinases. For instance, structural analogs have demonstrated inhibitory effects on CLK (Clock) kinases, which play a role in regulating circadian rhythms. This suggests potential therapeutic applications in managing circadian-related disorders.

Neurotransmitter Interaction

Preliminary studies suggest that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction may explain its potential antidepressant effects and warrants further investigation into its pharmacological properties.

Case Studies

- Inhibition of CLK Kinases : A study demonstrated that analogs of this compound effectively inhibited CLK kinases in vitro, leading to altered circadian rhythm patterns in treated organisms.

- Neurotransmitter Modulation : In a behavioral study on rodents, administration of the compound resulted in significant changes in serotonin levels, suggesting potential use in treating depression.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(3-nitrobenzyl)cycloheptanamine hydrobromide, and how do reaction conditions influence yield?

The synthesis typically involves two steps:

- Reductive amination : Cycloheptanone reacts with 3-nitrobenzylamine using reducing agents like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

- Salt formation : The free base is treated with hydrobromic acid in ethanol to precipitate the hydrobromide salt . Key variables :

- Temperature (20–50°C for reductive amination).

- Solvent polarity (e.g., ethanol vs. methanol) affects crystallization efficiency.

- Purity is enhanced via recrystallization from ethanol/water mixtures (yield: ~60–75%) .

Q. How can researchers characterize the structural and purity profile of this compound?

- NMR spectroscopy : and NMR identify the nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) and cycloheptane protons (δ 1.2–2.1 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 308.15 for CHNO_2$$^+) .

- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., HBr interactions with the amine) .

Q. What stability considerations are critical for storage and experimental use?

- Thermal stability : Decomposes above 200°C (TGA data).

- Light sensitivity : The nitro group necessitates storage in amber vials to prevent photodegradation.

- pH-dependent stability : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH > 8) .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for studying its neuropharmacological activity?

- In vitro :

- Acetylcholinesterase (AChE) inhibition assays : Compare IC values to galantamine hydrobromide (reference drug) .

- Receptor binding studies : Radioligand assays for serotonin/dopamine receptors (e.g., -spiperone for 5-HT receptors) .

- In vivo :

- Rodent models : Scopolamine-induced memory impairment (Morris water maze) or analgesia (tail-flick test) .

Q. How does the nitrobenzyl substituent influence structure-activity relationships (SAR) compared to analogs?

- Ring size effects : Cycloheptanamine vs. cyclohexanamine analogs show increased lipophilicity (logP +0.3), enhancing blood-brain barrier penetration .

- Nitro group positioning : 3-Nitro substitution improves receptor affinity (e.g., 5-HT K = 12 nM vs. 4-nitro: K = 45 nM) .

Q. What contradictions exist in reported biological data, and how can they be resolved?

- Discrepancies in IC values : Variability in AChE inhibition assays may stem from solvent polarity (DMSO vs. PBS). Standardize protocols across studies .

- Species-specific effects : Mouse vs. primate metabolic profiles require cross-validation using hepatocyte microsomal stability tests .

Methodological Guidelines

Q. How to design dose-response studies for toxicity and efficacy?

- Acute toxicity : OECD 423 guidelines (rodent LD determination).

- Chronic exposure : 28-day repeated-dose studies (histopathology of liver/kidney) .

- Efficacy metrics : ED calculation via probit analysis in behavioral assays .

Q. What analytical techniques are recommended for resolving synthetic byproducts?

- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) separate unreacted 3-nitrobenzylamine (retention time: 4.2 min) from the product (6.8 min) .

- LC-MS/MS : Identifies brominated impurities (e.g., dibromo derivatives at m/z 387.02) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.